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Compound of Interest

Compound Name: AZ-2

Cat. No.: B605723 Get Quote

An in-depth analysis reveals that the designation "AZ-2" refers to at least two distinct bioactive

compounds in scientific literature: a selective inhibitor of Phosphoinositide 3-kinase gamma

(PI3Kγ) and an antagonist of the P2X7 receptor. Given the distinct molecular targets and

biological activities, this guide will address both molecules in separate sections to provide a

comprehensive overview for researchers, scientists, and drug development professionals.

Section 1: AZ2, the selective PI3Kγ Inhibitor
Biological Activity and Molecular Target
AZ2 is a highly selective inhibitor of the lipid kinase PI3Kγ.[1] This enzyme is a member of the

Class I phosphoinositide 3-kinases, which are crucial in cell signaling pathways that govern

processes like cell growth, proliferation, differentiation, and survival.[2] PI3Kγ is predominantly

expressed in leukocytes (white blood cells) and is activated by G-protein coupled receptors

(GPCRs).[2] Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate

(PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2]

[3] This leads to the recruitment and activation of downstream proteins such as Akt, which in

turn regulates a multitude of cellular functions.[2][3] By inhibiting PI3Kγ, AZ2 blocks the

production of PIP3, thereby disrupting downstream signaling cascades involved in inflammation

and immune cell activation.[2]

The binding mechanism of AZ2 to the p110γ catalytic subunit of PI3Kγ is described as a two-

step process.[4] This nuanced interaction contributes to its high affinity and selectivity.
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The binding affinity of AZ2 for the p110γ subunit of PI3Kγ has been determined using surface

plasmon resonance (SPR).

Compound Target Parameter Value

AZ2 PI3Kγ p110 subunit pKd* 8.65 ± 0.03

*pKd is the negative logarithm of the dissociation constant (Kd), a measure of binding affinity. A

higher pKd indicates a stronger binding affinity.

Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Determination
This protocol describes the methodology to determine the binding kinetics of AZ2 to its

molecular target, PI3Kγ.

Immobilization of Target Protein:

The catalytic p110 subunit (e.g., S144-A1102) of PI3Kγ is immobilized on a sensor chip

(e.g., a CM5 chip) using standard amine coupling chemistry.

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

The protein is injected over the activated surface in a suitable buffer (e.g., 10 mM sodium

acetate, pH 5.0) to achieve the desired immobilization level.

Remaining active sites are deactivated with an injection of ethanolamine-HCl.

Binding Analysis:

A serial dilution of AZ2 is prepared in a suitable running buffer (e.g., HBS-EP+ buffer).

The compound solutions are injected over the immobilized PI3Kγ surface at a constant

flow rate.
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The association and dissociation of the compound are monitored in real-time by

measuring the change in the SPR signal (measured in response units, RU).

The sensor surface is regenerated between injections using a suitable regeneration

solution if necessary.

Data Analysis:

The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by

subtracting the signal from a reference flow cell.

The corrected data is then fitted to a suitable binding model. For AZ2, a two-step binding

model is used to determine the kinetic parameters (kon and koff) and the dissociation

constant (Kd).[4]

ADP-Glo™ Kinase Assay for PI3Kγ Inhibition
This biochemical assay is used to measure the enzymatic activity of PI3Kγ and the inhibitory

potential of compounds like AZ2.

Assay Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the

kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Reaction Setup:

The PI3Kγ enzyme, the lipid substrate (e.g., PIP2:PS), and the test compound (AZ2 at

various concentrations) are incubated together in a reaction buffer.

The kinase reaction is initiated by the addition of ATP.

ADP Detection:

After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase

reaction and deplete the remaining ATP.

A "Kinase Detection Reagent" is then added to convert ADP to ATP and introduce

luciferase and luciferin to produce light.
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Data Acquisition and Analysis:

The luminescence signal is measured using a luminometer. The signal is proportional to

the amount of ADP generated.

The inhibitory effect of AZ2 is determined by comparing the luminescence in the presence

of the compound to the control wells (without inhibitor).

IC50 values are calculated by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway
AZ2 inhibits the PI3Kγ signaling pathway, which is a critical regulator of immune cell function.
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Caption: AZ2 inhibits the PI3Kγ signaling pathway.

Section 2: AZ-2, the P2X7 Receptor Antagonist
Biological Activity and Molecular Target
AZ-2 acts as an antagonist of the P2X7 receptor (P2X7R).[5] The P2X7R is a ligand-gated ion

channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP),

which is often released during cellular stress or injury.[6] This receptor is prominently

expressed on immune cells, such as macrophages and microglia.[6] Activation of the P2X7R

leads to the opening of a non-selective cation channel, resulting in an influx of Ca²⁺ and Na⁺

and an efflux of K⁺.[6] This ion flux triggers several downstream events, including the

processing and release of pro-inflammatory cytokines like IL-1β and IL-18, and in some cases,

can lead to the formation of a larger pore and eventual cell death.[7]

Studies have shown that AZ-2, along with a related compound AZ-1, can indirectly activate the

Liver X Receptor (LXR) pathway.[5] This is significant because the LXR pathway plays a key

role in the regulation of cholesterol homeostasis. By antagonizing the P2X7R, AZ-2 enhances

the activity of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux.

[5] This mechanism of action suggests a potential therapeutic role for AZ-2 in conditions like

Alzheimer's disease, where cholesterol metabolism is dysregulated.[5]

Quantitative Data
The inhibitory activity of AZ-2 on the P2X7 receptor has been characterized by its

concentration-dependent inhibition of Bz-ATP evoked responses in HEK293 cells

overexpressing the human P2X7 receptor.[5] While a specific IC50 value is not explicitly stated

in the provided context, the data indicates a dose-dependent inhibitory effect.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of AZ-2 on P2X7R channel activity.

Cell Preparation:

HEK293 cells stably overexpressing the full-length human P2X7 receptor are cultured on

glass coverslips.
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Electrophysiological Recording:

A coverslip with the cells is placed in a recording chamber on the stage of an inverted

microscope.

The cells are bathed in an extracellular solution.

A glass micropipette with a small tip diameter is filled with an intracellular solution and is

used to form a high-resistance seal with the cell membrane (a "gigaseal").

The membrane patch under the pipette tip is then ruptured to achieve the whole-cell

configuration, allowing for the measurement of whole-cell currents.

Experimental Procedure:

The P2X7R is activated by applying a P2X7R agonist, such as Bz-ATP (e.g., 100 µM), to

the cell.

The resulting inward current is recorded using an amplifier.

To test the effect of AZ-2, the cells are pre-incubated with various concentrations of AZ-2
before the application of the agonist.

The inhibition of the Bz-ATP-evoked current by AZ-2 is measured.

Data Analysis:

The peak current amplitude in the presence of AZ-2 is compared to the control response

(agonist alone).

The percent inhibition is calculated for each concentration of AZ-2.

The data is plotted as percent inhibition versus the logarithm of the AZ-2 concentration,

and an IC50 value can be determined by fitting the data to a dose-response curve.
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AZ-2 antagonizes the P2X7 receptor, which can lead to the indirect activation of the LXR

pathway and subsequent enhancement of cholesterol efflux.
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Caption: AZ-2 antagonizes the P2X7R, indirectly activating the LXR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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